3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
3-(4-Methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazinone scaffold. Key structural features include:
- A 3-(4-methoxyphenyl) substituent, providing electron-donating properties via the methoxy group.
- A 2-methyl group on the oxazinone ring, influencing steric and electronic effects.
- A thiophen-2-ylmethyl moiety at position 9, introducing sulfur-containing heterocyclic functionality, which may enhance lipophilicity and modulate biological interactions .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-15-22(16-5-7-17(27-2)8-6-16)23(26)19-9-10-21-20(24(19)29-15)13-25(14-28-21)12-18-4-3-11-30-18/h3-11H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMGIXLYSJRWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CS4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Chromeno-oxazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally related compounds (Table 1):
Table 1: Comparative Analysis of Chromeno-Oxazinone Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Replacement with 4-ClPh () introduces electronegativity, favoring halogen bonding but reducing solubility .
- Lipophilicity :
- Synthetic Yields :
Structural and Spectroscopic Comparisons
- NMR Trends :
- Melting Points :
- Polar substituents (e.g., hydroxyethyl in ) correlate with higher melting points (168–170°C) due to intermolecular hydrogen bonding .
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